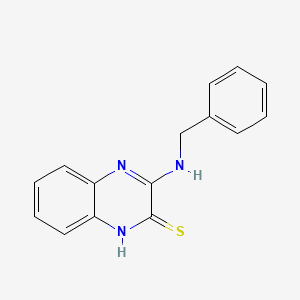
3-Quinoxalinethiol, 2-benzylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinoxalinethiol, 2-benzylamino- is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound 3-Quinoxalinethiol, 2-benzylamino- is characterized by the presence of a quinoxaline ring system substituted with a thiol group at the 3-position and a benzylamino group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalinethiol, 2-benzylamino- typically involves the condensation of 2-benzylaminoaniline with a suitable thiol precursor. One common method is the reaction of 2-benzylaminoaniline with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the quinoxaline ring system. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Quinoxalinethiol, 2-benzylamino- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinoxalinethiol, 2-benzylamino- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Quinoxalinethiol, 2-benzylamino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Quinoxalinethiol, 2-benzylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of kinases and inhibits their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but lacking the thiol and benzylamino substituents.
2-Benzylaminoquinoxaline: Similar structure but without the thiol group.
3-Quinoxalinethiol: Similar structure but without the benzylamino group.
Uniqueness
3-Quinoxalinethiol, 2-benzylamino- is unique due to the presence of both the thiol and benzylamino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
73855-47-7 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-(benzylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C15H13N3S/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) |
Clave InChI |
AWDIORUIMLLPTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


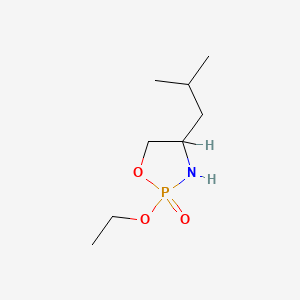
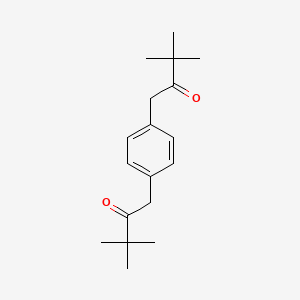
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
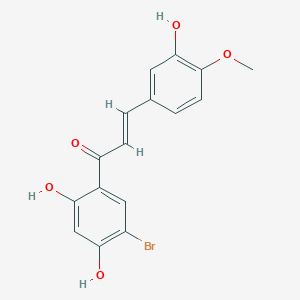
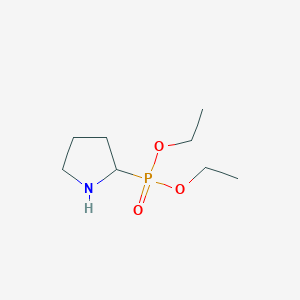

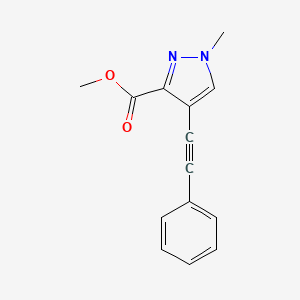
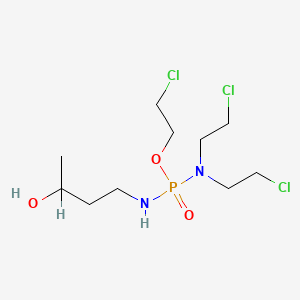
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
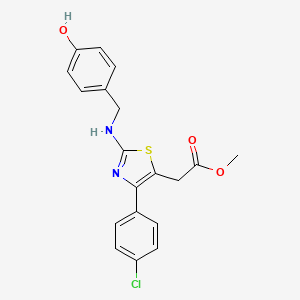

methanone](/img/structure/B14436616.png)
